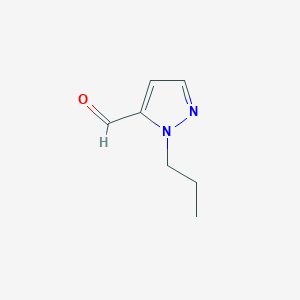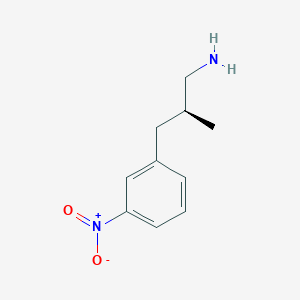
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as 3-Nitro-2-methylamphetamine (3-NTMA) and is a derivative of amphetamine. This compound has gained significant attention in recent years due to its potential use in scientific research.
Wirkmechanismus
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine acts by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and pleasure. By increasing dopamine release, (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine can produce feelings of euphoria and pleasure. It is also believed to have an impact on the levels of other neurotransmitters such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine has been found to have significant biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and bronchodilation. In addition, it can produce feelings of euphoria, increased energy, and alertness.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine in lab experiments include its ability to selectively release dopamine and its potency as a psychostimulant. However, there are also limitations to its use. It can be difficult to control the dose and duration of exposure, and it can be challenging to interpret the results due to the complex effects of dopamine on behavior and cognition.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine. One area of interest is its potential use as a tool for studying the mechanisms underlying drug addiction and abuse. Another area of research could focus on the effects of long-term exposure to (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine on the brain and behavior. Additionally, there is a need for further investigation into the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis method of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine involves the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine releasing agent and a potent psychostimulant. This compound can be used to study the effects of dopamine release on behavior and cognition. It can also be used to investigate the mechanisms underlying drug addiction and abuse.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-(3-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(7-11)5-9-3-2-4-10(6-9)12(13)14/h2-4,6,8H,5,7,11H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRZJXYAINQJAY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

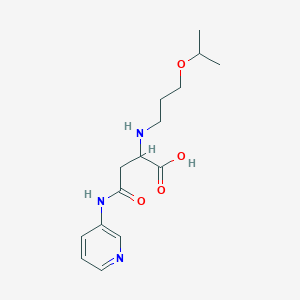
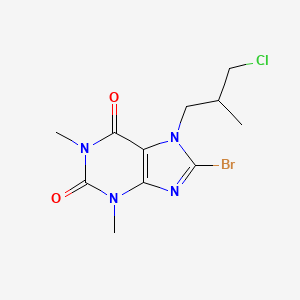
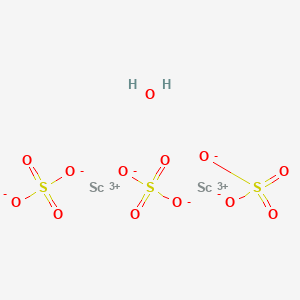
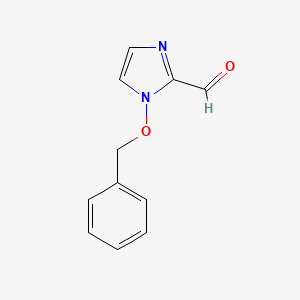
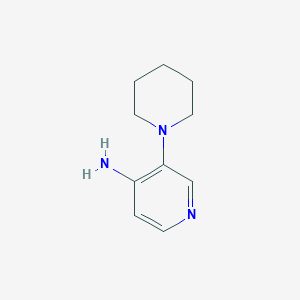
![N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B2822037.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B2822039.png)
![2,6-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2822041.png)
![5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2822042.png)

![2-(3-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2822047.png)
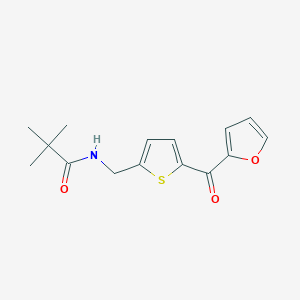
![9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
